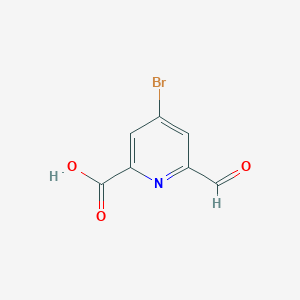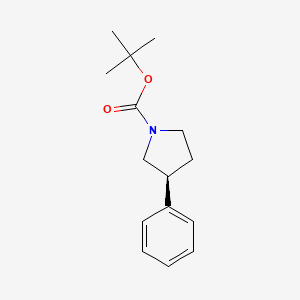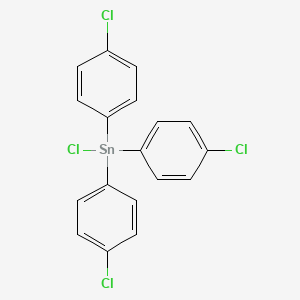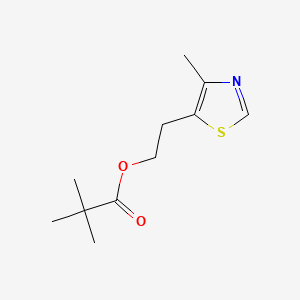![molecular formula C6H4N4O2S B14007356 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione CAS No. 22277-04-9](/img/structure/B14007356.png)
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol. This process leads to the formation of the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thione group can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolo[2,3-d]pyrimidine core can also bind to specific proteins, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core but different substitution patterns.
Uniqueness
5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione is unique due to the presence of both a nitro group and a thione group, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development .
Propiedades
Número CAS |
22277-04-9 |
|---|---|
Fórmula molecular |
C6H4N4O2S |
Peso molecular |
196.19 g/mol |
Nombre IUPAC |
5-nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H4N4O2S/c11-10(12)3-1-7-5-4(3)6(13)9-2-8-5/h1-2H,(H2,7,8,9,13) |
Clave InChI |
ZMAIWNXBVJHOHB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)NC=NC2=S)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




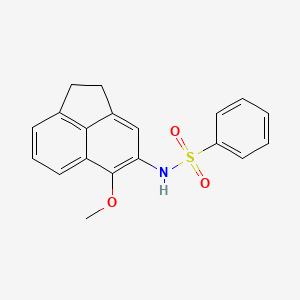
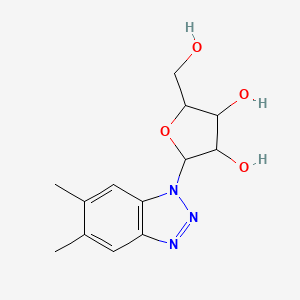
![Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate](/img/structure/B14007300.png)
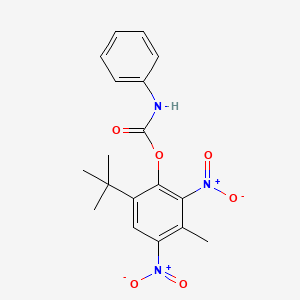
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
